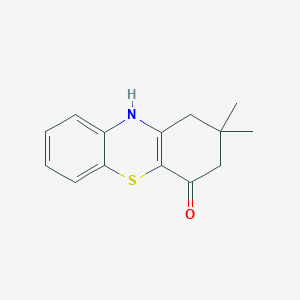![molecular formula C19H19N3O5 B2664591 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309748-06-7](/img/structure/B2664591.png)
4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yloxy), which is a type of aromatic ether, a propanoyl group (propanoyl), which is a type of acyl group, and a piperazin-2-one group, which is a type of heterocyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole group would contribute to the aromaticity of the molecule, the propanoyl group would likely be involved in any potential reactivity, and the piperazin-2-one group could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially increase its lipophilicity, while the presence of the piperazin-2-one group could potentially allow it to form hydrogen bonds .科学的研究の応用
Pharmacological Characterization
A study by Möller et al. (2017) explored the use of 1,4-disubstituted aromatic piperazines, related to the compound , as dopamine receptor partial agonists. Their research indicated that these compounds, particularly those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, could favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This finding suggests potential therapeutic applications in treating conditions related to dopamine receptor dysregulation, like certain psychiatric disorders (Möller et al., 2017).
Synthetic Applications
The work of Mekheimer et al. (1997) involved the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, which are structurally related to the compound . Their synthesis strategies and the resultant molecular structures provide insights into potential methods for synthesizing and modifying similar compounds, including 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one (Mekheimer et al., 1997).
Antimicrobial and Antifungal Applications
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activities. Their research demonstrated that compounds with structural similarities to the compound could exhibit variable and modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Potential Vasodilation Properties
Girgis et al. (2008) explored the synthesis of 3-pyridinecarboxylates with potential vasodilation properties. This research is relevant as it showcases how structural analogs of the compound might be utilized in the development of vasodilatory drugs, beneficial for cardiovascular diseases (Girgis et al., 2008).
Safety and Hazards
特性
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-13(27-14-5-6-15-16(10-14)26-12-25-15)19(24)21-8-9-22(18(23)11-21)17-4-2-3-7-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKBNIMVJWSUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CC=CC=N2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

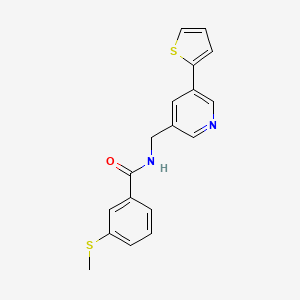
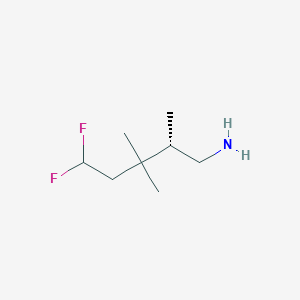

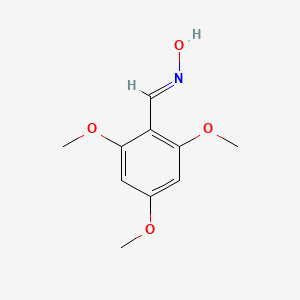
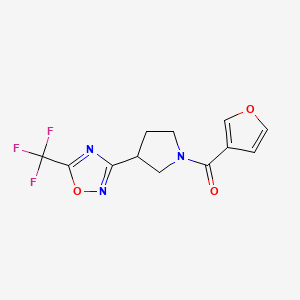
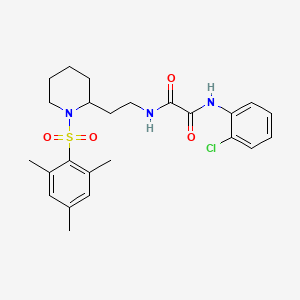

![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)
![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)


